3-[(2,6-Difluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine
CAS No.:
Cat. No.: VC16298465
Molecular Formula: C15H12F2N4S
Molecular Weight: 318.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12F2N4S |
|---|---|
| Molecular Weight | 318.3 g/mol |
| IUPAC Name | 3-[(2,6-difluorophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine |
| Standard InChI | InChI=1S/C15H12F2N4S/c16-12-7-4-8-13(17)11(12)9-22-15-20-19-14(21(15)18)10-5-2-1-3-6-10/h1-8H,9,18H2 |
| Standard InChI Key | DARXPSZICMTDRB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F |
Introduction
3-[(2,6-Difluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine is a synthetic organic compound belonging to the class of triazole derivatives. This compound features a triazole ring substituted with a phenyl group and a methylthio moiety linked to a difluorophenyl group. The presence of these substituents contributes to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry.
Synthesis Methods
The synthesis of triazole derivatives generally involves multi-step organic reactions. A common approach includes:
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Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
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Introduction of Phenyl Groups: Phenyl groups can be introduced via nucleophilic aromatic substitution reactions using benzene derivatives and suitable leaving groups.
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Attachment of the Methylthio Group: The methylthio group can be introduced via a thiolation reaction, where a thiol reagent reacts with a suitable precursor under mild conditions.
Biological and Chemical Applications
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